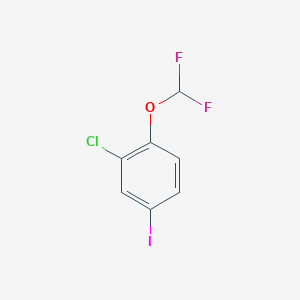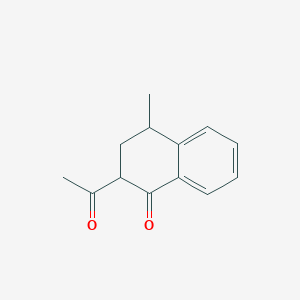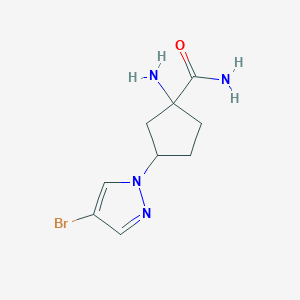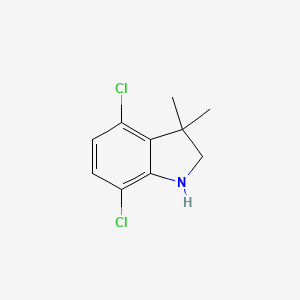
2-Chloro-1-(difluoromethoxy)-4-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(difluoromethoxy)-4-iodobenzene is an organic compound with the molecular formula C7H4ClF2IO It is a halogenated aromatic compound that features a benzene ring substituted with chlorine, iodine, and difluoromethoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(difluoromethoxy)-4-iodobenzene typically involves halogenation and etherification reactions. One common method involves the iodination of 2-chloro-1-(difluoromethoxy)benzene using iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1-(difluoromethoxy)-4-iodobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide or potassium fluoride in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-(difluoromethoxy)-4-iodobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving halogenated aromatic compounds.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-(difluoromethoxy)-4-iodobenzene depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its halogenated aromatic structure. The presence of chlorine, iodine, and difluoromethoxy groups can influence its binding affinity and specificity, leading to different biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-1-(difluoromethoxy)-4-methylbenzene
- 2-Chloro-1-(difluoromethoxy)-1,1,2-trifluoroethane
- 2-Chloro-1-(difluoromethoxy)-4-nitrobenzene
Uniqueness
2-Chloro-1-(difluoromethoxy)-4-iodobenzene is unique due to the presence of both chlorine and iodine atoms on the benzene ring, along with the difluoromethoxy group. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C7H4ClF2IO |
|---|---|
Molekulargewicht |
304.46 g/mol |
IUPAC-Name |
2-chloro-1-(difluoromethoxy)-4-iodobenzene |
InChI |
InChI=1S/C7H4ClF2IO/c8-5-3-4(11)1-2-6(5)12-7(9)10/h1-3,7H |
InChI-Schlüssel |
LPYDRDWEOHABJT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1I)Cl)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxypentanoic acid](/img/structure/B13069929.png)
![1-[3-Methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B13069936.png)


![Ethyl 1,3-dioxolo[4,5-b]pyridine-6-carboxylate](/img/structure/B13069947.png)




![1-Fluoro-2-{[(2-iodocyclopentyl)oxy]methyl}benzene](/img/structure/B13069984.png)

![1-(2,2,2-Trifluoroethyl)-1,8-diazaspiro[4.5]decane](/img/structure/B13070002.png)

